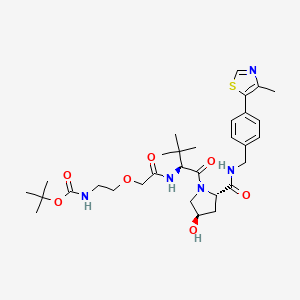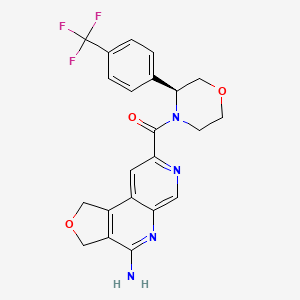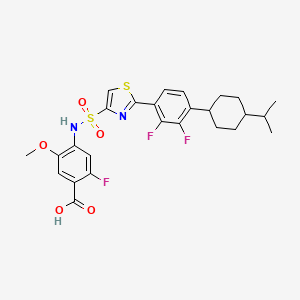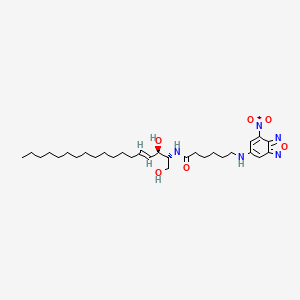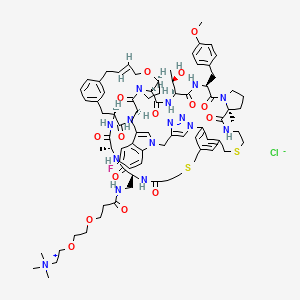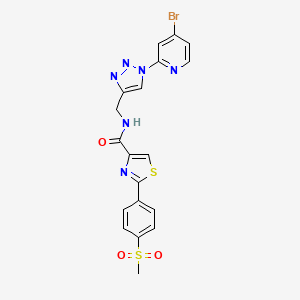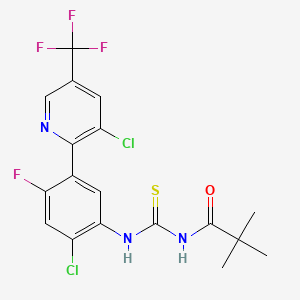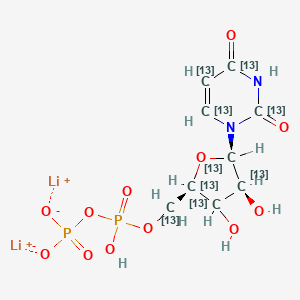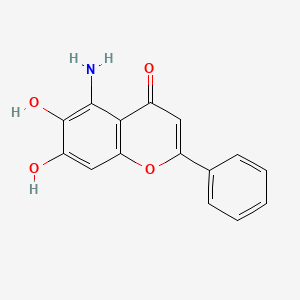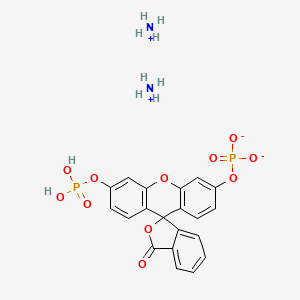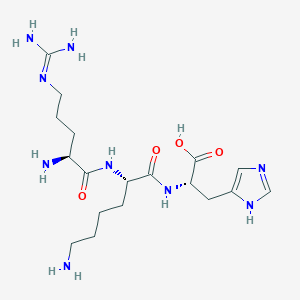![molecular formula C80H120N4NaO21PS2 B12377749 sodium;[13-[2-carboxy-4-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylcarbamoyl]phenyl]-7,7,19,19,20-pentamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12377749.png)
sodium;[13-[2-carboxy-4-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylcarbamoyl]phenyl]-7,7,19,19,20-pentamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “sodium;[13-[2-carboxy-4-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylcarbamoyl]phenyl]-7,7,19,19,20-pentamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[128003,1205,10016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate” is a complex organic molecule with a variety of functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of various intermediate compounds. Each step would require specific reaction conditions such as temperature, pressure, and the use of catalysts. The synthetic route would typically start with simpler organic molecules and gradually build up the complex structure through a series of chemical reactions.
Industrial Production Methods
Industrial production of such a complex compound would require advanced techniques and equipment. This might include the use of large-scale reactors, precise control of reaction conditions, and purification processes to ensure the final product’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might produce carboxylic acids, while reduction could yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure might also make it a subject of study for understanding reaction mechanisms and molecular interactions.
Biology
In biology, the compound could be used in studies related to cell signaling, enzyme interactions, or as a probe to investigate biological pathways.
Medicine
In medicine, the compound might have potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other complex organic molecules with multiple functional groups and a similar structural framework.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical properties. This might make it particularly useful for certain applications where other compounds are less effective.
Eigenschaften
Molekularformel |
C80H120N4NaO21PS2 |
|---|---|
Molekulargewicht |
1591.9 g/mol |
IUPAC-Name |
sodium;[13-[2-carboxy-4-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylcarbamoyl]phenyl]-7,7,19,19,20-pentamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C80H121N4O21PS2.Na/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-73(85)101-55-62(104-74(86)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)56-103-106(91,92)102-45-43-82-78(90)100-47-46-99-44-42-81-76(87)59-40-41-63(66(48-59)77(88)89)75-67-49-64-60(57-107(93,94)95)53-79(3,4)83-69(64)51-71(67)105-72-52-70-65(50-68(72)75)61(58-108(96,97)98)54-80(5,6)84(70)7;/h40-41,48-54,62H,8-39,42-47,55-58H2,1-7H3,(H6,81,82,87,88,89,90,91,92,93,94,95,96,97,98);/q;+1/p-1/t62-;/m1./s1 |
InChI-Schlüssel |
DFSHTMHXFATLKB-QMQUCOLGSA-M |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)C1=CC(=C(C=C1)C2=C3C=C4C(=[N+](C(C=C4CS(=O)(=O)O)(C)C)C)C=C3OC5=C2C=C6C(=C5)NC(C=C6CS(=O)(=O)[O-])(C)C)C(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)C1=CC(=C(C=C1)C2=C3C=C4C(=[N+](C(C=C4CS(=O)(=O)O)(C)C)C)C=C3OC5=C2C=C6C(=C5)NC(C=C6CS(=O)(=O)[O-])(C)C)C(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


